molecular formula C8H13NO2 B12097827 4-Prop-2-enylpyrrolidine-2-carboxylic acid

4-Prop-2-enylpyrrolidine-2-carboxylic acid

Cat. No.: B12097827
M. Wt: 155.19 g/mol
InChI Key: JMWRIQIIDLNILM-UHFFFAOYSA-N
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Description

Contextualization within Pyrrolidine (B122466) Chemistry and Amino Acid Derivatives

As a derivative of proline, 4-prop-2-enylpyrrolidine-2-carboxylic acid is also classified as a non-proteinogenic amino acid. Proline and its derivatives are unique among amino acids due to their rigid cyclic structure, which often imparts significant conformational constraints on peptides and proteins. organic-chemistry.org The functionalization of the pyrrolidine ring, as seen with the prop-2-enyl (or allyl) group at the C4 position, allows for the creation of a diverse range of molecular architectures with tailored properties. This strategic modification of the basic proline structure is a common strategy in the development of novel bioactive compounds and organocatalysts. organic-chemistry.org

Significance as a Chiral Building Block in Organic Synthesis

Chiral building blocks are enantiomerically pure or enriched compounds that serve as starting materials for the synthesis of complex, stereochemically defined molecules. The stereochemistry of a molecule is crucial in pharmacology, as different enantiomers can exhibit vastly different biological activities. researchgate.net this compound, possessing inherent chirality from its proline core, is a valuable chiral building block.

Its utility is particularly evident in the synthesis of complex natural products and their analogues. For instance, substituted prolines are crucial for creating compounds with specific biological activities, as the nature and stereochemistry of the substituent can significantly influence the molecule's interaction with biological targets. nih.gov The allyl group in this compound is a particularly useful functional handle. It can participate in a wide variety of chemical transformations, such as cross-metathesis, hydroformylation, and ozonolysis, allowing for the introduction of further molecular complexity. This versatility makes it a key intermediate in the stereoselective synthesis of more complex molecules, including kainoid analogues, which are potent neuroexcitatory amino acids. nih.govnih.gov The synthesis of these complex targets often relies on the precise stereochemical control offered by chiral precursors like this compound.

Overview of Research Trajectories for Pyrrolidine-2-carboxylic Acid Scaffolds

Research involving pyrrolidine-2-carboxylic acid scaffolds, including this compound, has followed several key trajectories. A major focus has been their application in medicinal chemistry to develop new therapeutic agents. frontiersin.org The pyrrolidine ring is a common feature in many approved drugs. frontiersin.orgmdpi.com

One significant research avenue is the synthesis of kainoid analogues. nih.govresearchgate.net Kainic acid and its derivatives are powerful neuroexcitatory agents used in neuropharmacological research. nih.govresearchgate.net The stereocontrolled synthesis of these molecules is a significant challenge, and derivatives of 4-hydroxy-L-proline are often used as starting materials to introduce the necessary stereocenters. nih.govnih.gov The allyl group of this compound can be a precursor to the carboxymethyl group found in kainic acid itself.

Another important research direction is the development of novel peptide-based structures. The incorporation of modified prolines, such as 4-substituted prolines, into peptides can dramatically alter their conformation and biological activity. nih.gov This has led to the "proline editing" approach, where a hydroxyproline (B1673980) residue in a synthesized peptide is chemically modified to create a variety of substituted prolines. nih.gov This strategy allows for the systematic exploration of structure-activity relationships and the development of peptides with enhanced properties.

Furthermore, 4-alkyl-L-proline derivatives are biosynthetic precursors to several important natural products, including the antibiotic lincomycin (B1675468) and antitumor agents like pyrrolobenzodiazepines. nih.gov Research into the biosynthesis of these compounds has shed light on the enzymatic pathways that create these modified prolines, which could open up new avenues for their biotechnological production. nih.gov

Chemical and Physical Properties

PropertyValue
Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
IUPAC Name This compound
Synonyms 4-Allylproline

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-prop-2-enylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-3-6-4-7(8(10)11)9-5-6/h2,6-7,9H,1,3-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWRIQIIDLNILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CC(NC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Foundational Synthetic Approaches

The construction of the 4-prop-2-enylpyrrolidine-2-carboxylic acid framework can be approached through the derivatization of readily available pyrrolidine (B122466) and L-proline precursors. These methods involve the sequential introduction of the necessary functional groups.

Derivatization from Pyrrolidine and L-Proline Precursors

The synthesis of substituted pyrrolidines often commences from cyclic precursors, with L-proline and its derivatives being primary choices due to their inherent chirality. mdpi.com The general strategy involves the functionalization of the pyrrolidine ring, which can be achieved through various synthetic transformations. For instance, the synthesis of pyrrolidine-containing drugs frequently starts with the modification of proline or 4-hydroxyproline. mdpi.com This foundational approach allows for the retention of the initial stereochemistry at the C2 position while introducing substituents at other positions on the ring. The synthesis of diverse 4-substituted proline analogs has been explored, highlighting the versatility of this scaffold in chemical and biological studies. ethz.ch

Mechanisms of N-Allylation via Nucleophilic Substitution

The introduction of the N-allyl group typically proceeds via a nucleophilic substitution reaction. In this process, the nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking an electrophilic allyl source, such as allyl bromide. This reaction is a classic example of an S(_N)2 mechanism, where the nucleophilic nitrogen displaces the bromide leaving group in a single, concerted step. libretexts.orgyoutube.com The reaction between bromoethane (B45996) and hydroxide (B78521) ions serves as a fundamental example of this mechanism, where the electron-rich nucleophile attacks the partially positive carbon atom, leading to the cleavage of the carbon-bromine bond. youtube.com For allylic halides specifically, while they are good substrates for S(_N)2 reactions, the possibility of S(_N)1 pathways exists, particularly with weaker nucleophiles, which could lead to a mixture of products due to the resonance-stabilized allylic carbocation. libretexts.orglibretexts.orgyoutube.com The choice of a strong nucleophile and appropriate reaction conditions is therefore crucial to favor the desired S(_N)2 pathway and ensure the selective formation of the N-allylated product. youtube.com

The general mechanism for the N-allylation of a proline derivative, such as a proline ester, with allyl bromide can be depicted as follows:

Nucleophilic Attack: The lone pair of electrons on the secondary amine of the pyrrolidine ring attacks the electrophilic methylene (B1212753) carbon of allyl bromide.

Transition State: A five-coordinate transition state is formed where the N-C bond is forming and the C-Br bond is breaking simultaneously.

Product Formation: The bromide ion is expelled as the leaving group, resulting in the formation of the N-allylated pyrrolidine derivative.

This reaction is often carried out in the presence of a base to neutralize the hydrogen bromide formed, driving the reaction to completion. nih.gov

Carboxylation Techniques for Pyrrolidine Rings

The introduction of a carboxylic acid group at the C2 position of a pre-functionalized pyrrolidine ring is a critical step. While direct carboxylation can be challenging, several indirect methods can be employed. One common strategy involves the use of a precursor that already contains a functional group that can be converted to a carboxylic acid. For instance, a nitrile group can be introduced and subsequently hydrolyzed to the corresponding carboxylic acid.

Alternatively, organometallic-based carboxylation methods can be utilized. This could involve the formation of an organolithium or Grignard reagent at the C2 position of the N-allyl-4-allylpyrrolidine, followed by quenching with carbon dioxide. However, the generation of such an organometallic species would require careful consideration of the other functional groups present in the molecule to avoid side reactions. A more general approach for the synthesis of cyclic carboxylic acid derivatives involves the Rh-catalyzed oxygenative carbofunctionalization of terminal alkynes, which generates a ketene (B1206846) intermediate that can be trapped by nucleophiles. organic-chemistry.org While not a direct carboxylation of the pyrrolidine ring itself, this highlights modern approaches to constructing carboxylic acid functionalities within cyclic systems.

Stereoselective and Enantioselective Synthesis

Maintaining and controlling the stereochemistry of the molecule is paramount, especially when targeting specific biological activities. The inherent chirality of L-proline provides a powerful tool for achieving this control.

Chiral Pool Synthesis Utilizing L-Proline as a Stereochemical Template

The "chiral pool" approach is a powerful strategy in asymmetric synthesis, where a readily available chiral molecule is used as a starting material. L-proline is an excellent example of a chiral pool starting material due to its rigid cyclic structure and defined stereochemistry. libretexts.orgmdpi.commdpi.com This strategy has been widely used in the synthesis of a variety of natural and non-natural products. mdpi.com

In the context of synthesizing this compound, starting with L-proline ensures that the stereocenter at the C2 position is pre-defined as (S). The subsequent synthetic steps would then need to be carefully designed to introduce the C4-allyl group with the desired stereochemistry relative to the C2-carboxylic acid group. The functionalization of (2S,4R)-4-hydroxyproline, a common derivative of L-proline, is a testament to the utility of this approach for accessing 4-substituted prolines. ethz.ch

A general synthetic strategy could involve the conversion of L-proline to a suitable intermediate where the C4 position is activated for the introduction of the allyl group. This could be achieved, for example, by converting the hydroxyl group of 4-hydroxy-L-proline into a good leaving group, followed by a nucleophilic substitution with an appropriate allyl nucleophile.

Asymmetric Induction in Allylation Reactions for Pyrrolidine-2-carboxylic Acid Derivatives

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, due to the influence of a chiral feature already present in the substrate, reagent, or catalyst. In the synthesis of this compound, the chiral center at C2 of the L-proline precursor can direct the stereochemical outcome of the C4-allylation.

The alkylation of proline-derived enolates is a common method for introducing substituents at the C4 position. The formation of the enolate and its subsequent reaction with an electrophile, such as an allyl halide, can be highly diastereoselective. The existing stereocenter at C2 influences the facial selectivity of the incoming electrophile, leading to the preferential formation of one diastereomer. The stereochemical outcome can be influenced by factors such as the choice of base, solvent, and the nature of the protecting groups on the nitrogen and carboxyl functionalities.

For example, the alkylation of N-Boc-4-tert-butyldimethylsilyloxyproline esters has been shown to proceed with improved diastereoselectivity when a menthyl ester is used as a chiral auxiliary. nih.gov This highlights how both the inherent chirality of the proline ring and external chiral auxiliaries can work in concert to achieve high levels of stereocontrol.

Furthermore, palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has emerged as a powerful method for the enantioselective synthesis of molecules with tetrasubstituted carbon centers. nih.gov While this specific reaction has been more developed for cyclic enolates, the principles of controlling stereoselectivity through chiral ligands and catalyst control are broadly applicable to the allylation of proline derivatives.

Below is a table summarizing the key synthetic strategies:

Strategy Description Key Transformations Stereochemical Control
Derivatization from L-Proline Stepwise functionalization of the L-proline scaffold.N-allylation, C4-allylation, CarboxylationInherent chirality of L-proline at C2.
Chiral Pool Synthesis Utilization of L-proline as a chiral starting material to set the C2 stereocenter.Functionalization of a pre-existing chiral ring.Pre-defined stereocenter from the chiral pool.
Asymmetric Induction Use of the C2 stereocenter to direct the stereochemistry of the C4-allylation.Diastereoselective enolate alkylation.Substrate-controlled diastereoselectivity.

Diastereoselective Functionalization of Pyrrolidine Esters

The functionalization of pre-existing pyrrolidine rings, particularly at positions other than the nitrogen or the carboxyl group, requires precise control of stereochemistry. Diastereoselective methods are paramount for introducing substituents to create specific stereoisomers, which is often crucial for biological activity.

Recent advancements have led to novel one-pot strategies for creating highly functionalized pyrrolidine esters. For instance, a three-step, four-transformation one-pot approach has been developed to synthesize 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters. nih.gov This method starts with commercially available materials and operates under metal-free conditions, yielding products with three contiguous stereocenters in high yield and diastereoselectivity. nih.gov The process has proven to be scalable and highlights the utility of benign solvents in complex organic synthesis. nih.gov

Another powerful technique for functionalizing pyrrolidines is through catalytic C–H bond amination. Iron dipyrrinato complexes have been shown to effectively catalyze the conversion of aliphatic azides into 2,5-disubstituted pyrrolidines. nih.gov Through experimental and theoretical studies, a model for diastereoinduction was established, allowing for the systematic optimization of the catalyst to improve selectivity. nih.gov The use of an iron phenoxide complex, in particular, demonstrated superior performance in generating syn 2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov

Below is a table summarizing catalytic systems used for diastereoselective functionalization:

Table 1: Catalytic Systems for Diastereoselective Pyrrolidine Functionalization

Catalytic System Reaction Type Key Feature
Metal-Free Three-step, four-transformation one-pot reaction Delivers products with three contiguous stereocenters in high diastereoselectivity. nih.gov

Control of Stereochemistry during Pyrrolidine Ring Formation and Modification

Controlling stereochemistry is a central challenge in the synthesis of pyrrolidine derivatives, given the potential for multiple stereocenters. Strategies for control can be broadly categorized into two approaches: starting with a chiral precursor or employing an asymmetric reaction to build the ring.

The use of chiral starting materials, such as L-proline or L-hydroxyproline, is a common and effective strategy. mdpi.com These natural amino acids provide a pre-defined stereocenter, which can direct the stereochemical outcome of subsequent reactions. For example, the synthesis of the hepatitis C drug Voxilaprevir starts from commercially available Boc-protected trans-4-hydroxy-L-proline, ensuring the correct stereochemistry in the final product. mdpi.com

Asymmetric synthesis offers another powerful route. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly versatile method for the enantioselective synthesis of pyrrolidines. rsc.org This reaction allows for the creation of various stereochemical patterns, and stereodivergent approaches can even yield different stereoisomers from the same set of starting materials by simply changing the catalyst or conditions. rsc.org

Modification of the formed ring also requires stereochemical control. Catalytic hydrogenation of a double bond within a pyrrolidine precursor is a common step where stereochemistry is defined. A patent for preparing pyrrolidine-2-carboxylic acid derivatives notes that the catalytic hydrogenation of a double bond in a dihydro-1H-pyrrole ring proceeds to give the cis isomer. google.com The choice of catalyst and solvent can be critical; studies on other systems have shown that polar groups on the substrate can interact with heterogeneous catalysts (like Pd/C), guiding hydrogen addition to a specific face of the molecule. researchgate.net

Advanced Synthetic Transformations for Derivatives

Synthesis of N-Allylpyrrolidine-2-carboxamide and Related Analogs

The synthesis of carboxamide derivatives from pyrrolidine-2-carboxylic acid is a fundamental transformation for creating analogs with diverse biological activities. To generate an N-allylpyrrolidine-2-carboxamide, a two-step process is typically employed. First, the nitrogen of the pyrrolidine ring is allylated. Second, the carboxylic acid group is converted into an amide.

For the amide formation, the carboxylic acid is usually activated to facilitate the reaction with an amine. A common method involves converting the carboxylic acid into a more reactive acyl chloride. This can be achieved by treating the N-protected pyrrolidine-2-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting acyl chloride is then reacted with the desired amine in the presence of a base to neutralize the HCl byproduct, yielding the final carboxamide. This general procedure has been used to synthesize various N-(substituted phenyl) pyrrolidine-2-carboxamides.

Multistep Synthesis of Complex Pyrrolidine-2-carboxylic Acid Derivatives Bearing Prop-1-enyl Moieties (e.g., ABT-675)

The synthesis of complex molecules like the proposed dopamine (B1211576) D4 receptor agonist ABT-675, which features a prop-1-enyl group at the 4-position of the pyrrolidine ring, presents significant synthetic challenges. While the specific multi-step synthesis of ABT-675 is not widely published, a plausible route can be inferred from standard organic chemistry transformations.

A likely strategy would involve starting with a precursor containing the more readily accessible 4-prop-2-enyl (allyl) group. The key transformation would then be the isomerization of the double bond from the terminal position (prop-2-enyl) to the internal, thermodynamically more stable position (prop-1-enyl). This isomerization is typically achieved under basic conditions, often using a strong base like potassium tert-butoxide in a polar aprotic solvent such as DMSO. Alternatively, transition-metal catalysts can be employed to effect the same transformation under milder conditions.

Application of Palladium-Catalyzed Reactions in Pyrrolidine Synthesis

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, offering efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. Their application in synthesizing and functionalizing pyrrolidines is widespread.

One of the most prominent applications is the Buchwald-Hartwig amination, a cross-coupling reaction that forms a C-N bond between an aryl halide/triflate and an amine. This reaction is frequently used to introduce aryl groups onto the nitrogen atom of the pyrrolidine ring, a common structural motif in pharmaceuticals.

Furthermore, palladium catalysis can be used to construct the pyrrolidine ring itself. Palladium-catalyzed carboamination reactions of γ-N-arylamino alkenes with vinyl bromides have been shown to produce N-aryl-2-allyl pyrrolidines. nih.gov These reactions often proceed with high diastereoselectivity, affording trans-2,3- and cis-2,5-disubstituted pyrrolidines. nih.gov More advanced tandem N-arylation/carboamination sequences allow for the modular assembly of these heterocyclic structures from simple primary amine precursors. nih.gov Recently, palladium catalysis has also been instrumental in C(sp³)-H activation strategies, enabling the direct arylation of the pyrrolidine ring at a specific C-H bond, as demonstrated in the synthesis of complex proline analogs. nih.gov

Table 2: Applications of Palladium-Catalyzed Reactions in Pyrrolidine Synthesis

Reaction Type Transformation Key Feature
Buchwald-Hartwig Amination N-Arylation of pyrrolidine Forms C-N bond between pyrrolidine nitrogen and an aryl group. nih.gov
Carboamination Ring formation Cyclization of γ-N-arylamino alkenes to form N-aryl-2-allyl pyrrolidines. nih.gov

Strategies for Protecting Group Manipulation and Deprotection in Complex Syntheses

In the multistep synthesis of complex molecules like derivatives of this compound, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. The successful synthesis hinges on a robust protecting group strategy, which involves careful selection, installation, and selective removal of these groups.

The two primary functional groups requiring protection in the parent compound are the secondary amine (pyrrolidine nitrogen) and the carboxylic acid.

Amine Protection: Common protecting groups for the nitrogen atom include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethoxycarbonyl (Fmoc). The choice of group is dictated by its stability to the reaction conditions planned for subsequent steps.

Carboxylic Acid Protection: Carboxylic acids are typically protected as esters, such as methyl, ethyl, or benzyl (B1604629) esters.

An effective strategy often employs orthogonal protecting groups , which can be removed under distinct conditions without affecting each other. For example, a Boc group (removed with strong acid, e.g., TFA) can be used alongside a benzyl ester (removed by hydrogenolysis, e.g., H₂/Pd/C). This allows for the selective deprotection and reaction of one functional group while the other remains protected.

Table 3: Common Orthogonal Protecting Groups and Deprotection Conditions

Functional Group Protecting Group Abbreviation Deprotection Conditions
Amine tert-butoxycarbonyl Boc Strong Acid (e.g., Trifluoroacetic Acid, HCl)
Amine Benzyloxycarbonyl Cbz, Z Catalytic Hydrogenolysis (H₂, Pd/C)
Amine 9-Fluorenylmethyloxycarbonyl Fmoc Base (e.g., Piperidine in DMF)
Carboxylic Acid Benzyl Ester Bn Catalytic Hydrogenolysis (H₂, Pd/C)

Reaction Mechanisms and Chemical Transformations

Nucleophilic Substitution Reactions at the Pyrrolidine (B122466) Nitrogen

The nitrogen atom within the pyrrolidine ring is a secondary amine, which confers basicity and nucleophilicity to the scaffold. nih.govwikipedia.org As a nucleophile, this nitrogen is a key site for substitution reactions. nih.gov The cyclic structure of the pyrrolidine ring results in a compact arrangement, influencing its reactivity compared to other secondary amines. wikipedia.org Nucleophilic substitution at this position typically involves the reaction of the nitrogen's lone pair of electrons with an electrophile, leading to the formation of N-substituted derivatives. Common electrophiles include alkyl halides, acyl halides, and sulfonyl chlorides.

Table 1: Examples of Nucleophilic Substitution at the Pyrrolidine Nitrogen

Reaction Type Electrophile General Product
N-Alkylation Alkyl Halide (R-X) N-Alkyl-4-prop-2-enylpyrrolidine-2-carboxylic acid
N-Acylation Acyl Halide (RCO-X) N-Acyl-4-prop-2-enylpyrrolidine-2-carboxylic acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group capable of undergoing several important transformations. Its reactivity is centered on the electrophilic nature of the carbonyl carbon.

The carboxylic acid group of 4-Prop-2-enylpyrrolidine-2-carboxylic acid can be converted into a range of more reactive derivatives.

Esters: Esters are commonly synthesized through Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. britannica.comlibretexts.org The reaction is reversible, and product yields can be increased by using an excess of the alcohol or by removing water as it is formed. libretexts.org

Amides: Amides are formed by the reaction of a carboxylic acid with an amine. libretexts.org Because amines are basic, direct reaction with a carboxylic acid typically results in an acid-base reaction to form a stable ammonium (B1175870) carboxylate salt. Therefore, the reaction often requires heating to high temperatures to drive off water and form the amide bond. youtube.com A more common laboratory method involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. google.comlibretexts.org Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate amide bond formation directly from the carboxylic acid and amine. libretexts.org

Acid Halides: Acid halides (or acyl halides) are highly reactive carboxylic acid derivatives. libretexts.org They can be prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The purpose of the catalyst in some reactions, like the Hell-Volhard-Zelinskii reaction, is to convert a portion of the acid into the more reactive acyl halide in situ. britannica.com

Table 2: Synthesis of Carboxylic Acid Derivatives

Derivative Reactant(s) Typical Reagents/Conditions
Ester Alcohol (R'-OH) Acid catalyst (e.g., H₂SO₄), heat. britannica.com
Amide Amine (R'-NH₂) High heat, or conversion to acid chloride first, or use of a coupling agent (e.g., DCC). youtube.comlibretexts.org

Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. britannica.comquimicaorganica.org Common reagents for this transformation are lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃). britannica.com Weaker agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for this reduction. chemistrysteps.com

The mechanism with a strong hydride reagent like LiAlH₄ proceeds through several steps:

Deprotonation: As a strong base, the first equivalent of the hydride reagent deprotonates the acidic proton of the carboxylic acid, forming a lithium carboxylate salt and hydrogen gas. chemistrysteps.comchemistrysteps.com

Nucleophilic Attack: A second equivalent of hydride attacks the carbonyl carbon of the carboxylate. The electrophilicity of this carbon is enhanced by coordination with the aluminum atom, which acts as a Lewis acid. chemistrysteps.comchemistrysteps.com This forms a tetrahedral intermediate.

Elimination: The intermediate collapses, eliminating an OAlH₂⁻ group to form an aldehyde. chemistrysteps.comchemistrysteps.com

Second Reduction: The resulting aldehyde is more reactive than the starting carboxylic acid and is immediately reduced by another equivalent of hydride to form an alkoxide. chemistrysteps.com

Protonation: An acidic workup in the final step protonates the alkoxide to yield the primary alcohol. chemistrysteps.com

Reactivity of the Prop-2-enyl Moiety

The prop-2-enyl (allyl) group is an alkene and thus undergoes reactions characteristic of carbon-carbon double bonds.

The most common reaction of alkenes is electrophilic addition. fiveable.me In this process, the π bond of the alkene acts as a nucleophile, attacking an electrophile. This initial attack breaks the π bond and forms a new sigma bond to one of the carbons, leaving the other carbon with a positive charge, thereby forming a carbocation intermediate. A nucleophile then attacks the carbocation to form the final product.

When an unsymmetrical reagent like a hydrogen halide (H-X) is added to the prop-2-enyl group, the reaction is regioselective and typically follows Markovnikov's rule. libretexts.org This rule states that the hydrogen atom of the reagent will add to the carbon atom of the double bond that already has more hydrogen atoms. libretexts.org This occurs because this pathway leads to the formation of the more stable carbocation intermediate. For the terminal prop-2-enyl group, the addition of H⁺ to the terminal CH₂ group results in a more stable secondary carbocation on the adjacent carbon, rather than a primary carbocation on the terminal carbon. libretexts.org

Table 3: Electrophilic Addition to the Prop-2-enyl Group

Reagent (E-Nu) Electrophile (E⁺) Nucleophile (Nu⁻) Predicted Major Product (Following Markovnikov's Rule)
H-Br H⁺ Br⁻ 4-(2-Bromopropyl)pyrrolidine-2-carboxylic acid
H₂O (acid-cat.) H⁺ H₂O 4-(2-Hydroxypropyl)pyrrolidine-2-carboxylic acid

Oxidation Reactions, Including Epoxidation and Dihydroxylation

The prop-2-enyl group of this compound is susceptible to various oxidation reactions, most notably epoxidation and dihydroxylation, which introduce new functional groups and stereocenters.

Epoxidation: The conversion of the terminal alkene to an epoxide can be achieved using various oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this transformation. wikipedia.org The reaction proceeds by the delivery of an oxygen atom from the peroxy acid to the double bond, forming a three-membered oxirane ring. The presence of the carboxylic acid and secondary amine in the pyrrolidine ring may influence the stereoselectivity of the epoxidation, potentially through hydrogen bonding interactions that direct the approach of the oxidizing agent. wikipedia.org

Alternatively, metal-catalyzed epoxidations offer another route. youtube.com Catalysts based on metals like titanium, vanadium, and molybdenum can facilitate epoxidation using hydroperoxides as the terminal oxidant. youtube.comlibretexts.org For instance, the Sharpless asymmetric epoxidation, while typically applied to allylic alcohols, provides a framework for achieving enantioselective epoxidation, which could be adapted for derivatives of this compound. libretexts.org

Dihydroxylation: The alkene can be converted to a vicinal diol through dihydroxylation. This can be accomplished using reagents like osmium tetroxide (OsO₄) in a catalytic amount with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. These reactions typically proceed through a syn-addition mechanism, resulting in a cis-diol. Asymmetric dihydroxylation, employing chiral ligands, can be used to introduce stereoselectivity in the formation of the diol.

These oxidation reactions yield highly functionalized proline derivatives that can serve as valuable building blocks in the synthesis of complex molecules.

Radical Reactions and Their Utility in Functionalization

The alkene moiety in this compound is a prime target for radical addition reactions, enabling the introduction of a wide array of functional groups. These reactions are typically initiated by radical initiators that generate a reactive radical species, which then adds across the double bond. wikipedia.org

The addition of a radical (R•) to the terminal carbon of the prop-2-enyl group results in the formation of a more stable secondary radical on the internal carbon. This intermediate can then be trapped by a hydrogen atom donor or another reactive species to yield the final product. The regioselectivity of the addition, whether it follows a Markovnikov or anti-Markovnikov pattern, is influenced by the nature of the radical and the reaction conditions. wikipedia.org

A variety of radical precursors can be used, allowing for the introduction of diverse functionalities. For instance, the use of alkyl halides in the presence of a radical initiator can lead to the formation of a new carbon-carbon bond. nih.gov Similarly, the addition of radicals generated from organoboranes offers a mild and efficient method for alkylation. nih.gov The versatility of radical reactions makes them a powerful tool for the late-stage functionalization of complex molecules. illinois.edu

Applications in Click Chemistry (e.g., Thiol-Ene Reactions)

The prop-2-enyl group of this compound is an ideal handle for "click" chemistry, particularly the thiol-ene reaction. wikipedia.org Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. youtube.com The thiol-ene reaction, a prominent example of a click reaction, involves the addition of a thiol to an alkene. wikipedia.orgyoutube.com

This reaction can be initiated either by radicals (photo- or thermally initiated) or by a base (Michael addition). wikipedia.org The radical-mediated thiol-ene reaction proceeds via an anti-Markovnikov addition of the thiyl radical to the alkene, resulting in the formation of a thioether. wikipedia.orgnih.gov This process is highly efficient and orthogonal to many other functional groups, making it suitable for bioconjugation and materials science applications. nih.govyoutube.com

The utility of the thiol-ene reaction allows for the straightforward conjugation of this compound to various molecules, including peptides, polymers, and surfaces, by simply reacting it with a thiol-containing species. nih.govyoutube.com This opens up possibilities for creating novel biomaterials, therapeutic agents, and functionalized surfaces.

Interactive Data Tables

Table 1: Oxidation Reactions of this compound

Reaction TypeReagent(s)Product Functional GroupPotential Stereochemistry
Epoxidationm-CPBAEpoxide (Oxirane)Diastereoselective
EpoxidationTi(OⁱPr)₄, L-(+)-DET, t-BuOOHChiral EpoxideEnantioselective
DihydroxylationOsO₄, NMOVicinal DiolSyn-addition
DihydroxylationCold, dilute KMnO₄Vicinal DiolSyn-addition

Table 2: Functionalization via Radical and Click Chemistry

Reaction NameReactantInitiator/CatalystProduct LinkageKey Features
Radical AdditionAlkyl HalideAIBN, Bu₃SnHAlkyl chainC-C bond formation
Radical AdditionOrganoboraneOxygen/LightAlkyl chainMild conditions
Thiol-Ene ClickThiolUV light/AIBNThioetherHigh efficiency, anti-Markovnikov
Thiol-Ene ClickThiolBaseThioetherMichael addition

Stereochemical Aspects and Conformational Analysis

Configuration at the Chiral Center (C-2) of the Pyrrolidine (B122466) Ring

Depending on the relative orientation of the allyl group at the C-4 position, the compound can exist as distinct diastereomers. Examples found in chemical literature include the (2S,4R) and (2S,4S) configurations. nih.govchemicalbook.com The (2S,4R) isomer is referred to as the trans isomer, while the (2S,4S) isomer is the cis isomer. The synthesis of these specific stereoisomers can be achieved through stereoselective methods, for example, by starting with a chiral precursor like 4-hydroxy-l-proline and performing stereocontrolled reactions. nih.gov

Compound Isomer CAS Number Configuration
(2S,4R)-4-allylpyrrolidine-2-carboxylic acid hydrochloride1049755-14-7trans
(2S,4S)-4-allylpyrrolidine-2-carboxylic acidNot specifiedcis
(R)-2-Allylpyrrolidine-2-carboxylic acid hydrochloride177206-69-8R at C-2

Conformational Preferences and Dynamics of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar and exhibits a flexible conformation known as "puckering" to alleviate torsional strain. The ring typically adopts one of two predominant, low-energy envelope conformations, where one atom is out of the plane of the other four, or a twist conformation, where two adjacent atoms are displaced on opposite sides of the plane. nih.govnih.gov

These puckered forms are often described as Cγ-endo (DOWN) or Cγ-exo (UP), referring to the position of the C-4 atom relative to the plane of the ring and the C-2 carboxylic acid group. nih.govresearchgate.net The energy barrier between these conformations is generally low, allowing for rapid interconversion, a phenomenon known as pseudorotation. nih.gov However, the presence of substituents significantly influences the conformational equilibrium, often locking the ring into a preferred pucker. nih.govnih.gov

Influence of Allyl and Carboxylic Acid Substituents on Molecular Conformation

The substituents at the C-2 (carboxylic acid) and C-4 (allyl) positions have a profound impact on the conformational preferences of the pyrrolidine ring. The steric bulk and electronic nature of these groups dictate the most stable puckering mode. nih.gov

A bulky substituent at the C-4 position generally prefers to occupy a pseudoequatorial position to minimize steric hindrance. nih.govnih.gov In the case of 4-allylproline, the orientation of the allyl group (cis or trans relative to the carboxylic acid) determines the resulting ring pucker. For an L-proline derivative (S-configuration at C-2), a trans-4-substituent tends to favor an endo puckering, while a cis-4-substituent favors an exo puckering. nih.gov This is because this arrangement places the bulky C-4 substituent in a more stable pseudoequatorial orientation. nih.gov The carboxylic acid group at C-2 also contributes to the conformational rigidity of the system.

Spectroscopic Techniques for Stereochemical Assignment and Conformational Studies

A variety of spectroscopic methods are essential for elucidating the complex stereochemistry and conformational landscape of 4-Prop-2-enylpyrrolidine-2-carboxylic acid.

X-ray Crystallography : This is a powerful technique for determining the precise three-dimensional structure of the molecule in its solid, crystalline state. It provides definitive data on bond lengths, bond angles, and torsional angles, which allows for the unambiguous assignment of the ring's pucker and the absolute configuration of its chiral centers. nih.govnih.govmdpi.com For example, analysis of related substituted pyrrolidines has confirmed envelope conformations in the crystal structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are invaluable for studying the molecule's conformation in solution. The chemical shifts and coupling constants of the ring protons are sensitive to their dihedral angles and, therefore, to the ring's pucker. researchgate.net The carboxylic acid proton typically appears as a broad singlet in the downfield region of the ¹H NMR spectrum, often between 10-12 ppm. libretexts.org Protons on the carbon adjacent to the carboxyl group usually resonate in the 2-3 ppm range. libretexts.org The carbonyl carbon of the carboxylic acid group gives a characteristic signal in the ¹³C NMR spectrum around 160-180 ppm. libretexts.org

Vibrational Circular Dichroism (VCD) : VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orghindsinstruments.com It is an exceptionally powerful tool for determining the absolute configuration of chiral molecules in solution, as enantiomers produce mirror-image VCD spectra. bruker.com By comparing the experimental VCD spectrum with spectra predicted from ab initio quantum mechanical calculations, the absolute stereochemistry can be confidently assigned. wikipedia.orgyoutube.com This technique is highly sensitive to the molecule's three-dimensional geometry and is particularly useful for distinguishing between diastereomers. youtube.comacs.org

Technique Type of Information Obtained Relevance to 4-Allylproline
X-ray Crystallography Solid-state 3D structure, bond lengths, bond angles, torsional angles. nih.govmdpi.comUnambiguously determines ring pucker (e.g., envelope, twist) and absolute configuration of stereoisomers in the solid state. nih.gov
NMR Spectroscopy Solution-state conformation, proton/carbon chemical environments, proton-proton coupling constants. researchgate.netDeduces preferred ring pucker in solution from coupling constants and provides characteristic signals for functional groups. libretexts.org
Vibrational Circular Dichroism (VCD) Differential absorption of polarized IR light, solution-state absolute configuration. wikipedia.orgbruker.comDetermines the absolute configuration (e.g., (2S,4R) vs. (2R,4S)) in solution and can differentiate between diastereomers. youtube.com

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR Chemical Shifts)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like 4-Prop-2-enylpyrrolidine-2-carboxylic acid. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and stereochemistry of the molecule can be determined.

The structure features a pyrrolidine (B122466) ring, a carboxylic acid at the C2 position, and an allyl group at the C4 position. The expected NMR signals would correspond to the protons and carbons of these distinct moieties. Due to the chiral centers at C2 and C4, the molecule can exist as four possible stereoisomers, and the exact chemical shifts may vary between them. The zwitterionic nature of the amino acid in different solvents (e.g., D₂O, DMSO-d₆) will also influence the observed shifts, particularly for protons attached to or near the amine and carboxyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for D₂O solvent; shifts are illustrative and may vary based on stereoisomer and experimental conditions)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
H-2 (α-proton)3.8 - 4.2Doublet of doublets (dd)Coupled to H-3 protons.
H-31.9 - 2.5Multiplet (m)Diastereotopic protons with complex coupling.
H-42.6 - 3.0Multiplet (m)Coupled to H-3, H-5, and allyl CH₂ protons.
H-53.2 - 3.7Multiplet (m)Diastereotopic protons coupled to H-4.
Allyl -CH₂-2.2 - 2.6Multiplet (m)Coupled to H-4 and vinyl CH proton.
Allyl =CH-5.6 - 5.9Multiplet (m)Complex pattern (ddt).
Allyl =CH₂5.0 - 5.3Multiplet (m)Two distinct signals for terminal vinyl protons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for D₂O solvent; shifts are illustrative and may vary based on stereoisomer and experimental conditions)

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C=O (Carboxyl)175 - 180Shift is sensitive to pH and solvent.
C-2 (α-carbon)59 - 63Chiral center.
C-335 - 40
C-438 - 43Chiral center.
C-545 - 50
Allyl -CH₂-37 - 42
Allyl =CH-133 - 136
Allyl =CH₂117 - 120

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight of this compound and providing structural information through fragmentation analysis. The chemical formula is C₈H₁₃NO₂, which corresponds to a monoisotopic mass of 155.0946 Da. High-resolution mass spectrometry (HRMS) can verify this exact mass, confirming the elemental composition.

Under typical electrospray ionization (ESI) conditions, the molecule would be observed as the protonated molecular ion [M+H]⁺ at m/z 156.1024 or the deprotonated ion [M-H]⁻ at m/z 154.0872.

Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. Expected fragmentation pathways for the [M+H]⁺ ion include:

Loss of H₂O (18 Da): A common loss from the carboxylic acid group.

Loss of CO₂ (44 Da) or HCOOH (46 Da): Decarboxylation is a hallmark fragmentation for amino acids.

Cleavage of the allyl side chain: Loss of the C₃H₅ group (41 Da).

Ring-opening fragmentation: Cleavage of the pyrrolidine ring, leading to various smaller charged fragments.

Advanced Chromatographic Separations (e.g., Chiral High-Performance Liquid Chromatography for Enantiomeric Purity Assessment)

Because this compound possesses two chiral centers, it can exist as four stereoisomers (two pairs of enantiomers). The separation and quantification of these isomers are critical, and this is typically achieved using chiral chromatography. nih.gov High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.

There are two main strategies for chiral HPLC separation:

Direct Separation: This method uses a Chiral Stationary Phase (CSP). CSPs are packed with a chiral material that interacts differently with each enantiomer, leading to different retention times and thus separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins.

Indirect Separation: This approach involves derivatizing the analyte with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) stationary phase, such as a C18 column. A study on the resolution of α-allylproline analogues successfully employed the chiral derivatizing agent (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester for their indirect analytical HPLC separation. nih.gov

The choice of mobile phase, column temperature, and flow rate are optimized to achieve baseline resolution between the stereoisomers, allowing for the accurate determination of enantiomeric excess (ee).

Infrared and Raman Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The spectrum for this compound would be dominated by absorptions corresponding to its amino acid and allyl moieties. In the solid state, the zwitterionic form would show characteristic absorptions for the carboxylate (COO⁻) and ammonium (B1175870) (NH₂⁺) groups.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid (O-H)Stretching2500 - 3300Broad
Ammonium (N-H)Stretching2800 - 3200Broad, overlaps with O-H
Alkane (C-H)Stretching2850 - 2960Medium-Strong
Alkene (=C-H)Stretching3010 - 3100Medium
Carbonyl (C=O)Stretching (acid dimer)1680 - 1720Strong
Carboxylate (COO⁻)Asymmetric Stretching1550 - 1610Strong (zwitterion)
Alkene (C=C)Stretching1640 - 1680Medium-Weak
Ammonium (N-H)Bending1500 - 1640Medium (zwitterion)

Raman spectroscopy would provide complementary information, being particularly sensitive to the non-polar C=C bond of the allyl group and the C-C backbone of the pyrrolidine ring.

X-ray Crystallography for Solid-State Structure Determination (if available)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique would provide unambiguous information on:

Bond lengths and angles.

The absolute configuration of the chiral centers (C2 and C4).

The conformation of the pyrrolidine ring (e.g., envelope or twist conformation).

Intermolecular interactions, such as hydrogen bonding patterns, in the crystal lattice.

As of this writing, a search of publicly available crystallographic databases, such as the Cambridge Structural Database (CSD), did not yield a reported crystal structure for this compound. If a suitable single crystal of one of the stereoisomers were to be grown and analyzed, it would provide the most precise structural data possible for the molecule in the solid state.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. A hypothetical study using a functional such as B3LYP or M06-2X with a basis set like 6-311++G(d,p) could provide significant insights into the electronic structure of 4-Prop-2-enylpyrrolidine-2-carboxylic acid. masjaps.comindexcopernicus.com

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is vital for predicting how the molecule might interact with other chemical species.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

The acidity of the carboxylic acid group, represented by its pKa value, can also be predicted computationally. This typically involves calculating the Gibbs free energy change of the deprotonation reaction in a solvent model, often using a continuum solvation model like the Solvation Model based on Density (SMD). nih.gov Computational predictions have shown that the acidity of proline, a related compound, can be significantly influenced by its local environment. nih.gov

Table 1: Hypothetical Quantum Chemical Properties of this compound

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DIndicates overall polarity
Predicted pKa4.8 (in water)Quantifies the acidity of the carboxylic acid group

Note: The values in this table are hypothetical and serve as illustrative examples of what would be obtained from such a computational study.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

The pyrrolidine (B122466) ring of this compound is not planar and can adopt various puckered conformations. The orientation of the prop-2-enyl and carboxylic acid substituents can also vary. Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of this molecule over time.

A hypothetical MD simulation could be performed using a force field such as Amber or GROMOS. The molecule would be placed in a simulation box filled with a chosen solvent, typically water, to mimic physiological conditions. The simulation would then track the movements of all atoms over a period of nanoseconds to microseconds.

Analysis of the MD trajectory would reveal the most stable conformations of the molecule and the energy barriers between them. The puckering of the pyrrolidine ring (e.g., Cγ-exo or Cγ-endo) and the torsional angles of the substituents would be of particular interest. nih.gov The presence of the 4-prop-2-enyl group is expected to influence the ring's conformational preference.

MD simulations are also invaluable for studying the effect of the solvent on the molecule's structure and dynamics. The distribution of solvent molecules around the solute can be analyzed to understand hydration patterns. The formation and lifetime of hydrogen bonds between the carboxylic acid group, the pyrrolidine nitrogen, and water molecules can be quantified, providing insights into its solubility and interactions in an aqueous environment. easychair.orgresearchgate.net

Table 2: Hypothetical Conformational Analysis from Molecular Dynamics

Conformational FeatureDescriptionPredicted Stability
Pyrrolidine Ring PuckerPredominantly Cγ-exo or Cγ-endoDependent on stereochemistry and substituent interactions
Prop-2-enyl Group OrientationAxial vs. Equatorial preferenceInfluences overall steric profile and potential interactions
Carboxylic Acid OrientationTorsional angle relative to the ringAffects intramolecular hydrogen bonding potential

Note: The predictions in this table are illustrative and would be quantified through detailed analysis of MD simulation trajectories.

Molecular Modeling and Docking Studies for Hypothetical Ligand-Target Interactions

Given that many pyrrolidine derivatives exhibit biological activity, molecular docking studies can be employed to hypothesize potential protein targets for this compound and to explore its binding mode. frontiersin.org Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov

In a hypothetical docking study, the 3D structure of this compound, obtained from quantum chemical calculations, would be screened against a library of protein structures. Potential targets could be enzymes or receptors known to bind similar molecules, such as GABA receptors or certain proteases.

Once a potential target is identified, a more detailed docking analysis would be performed. This would involve placing the ligand into the active site of the protein and using a scoring function to estimate the binding affinity. The analysis of the docked pose would reveal key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between the ligand and the protein's amino acid residues. nih.govnih.govarxiv.org This information is crucial for understanding the basis of molecular recognition and for the rational design of more potent and selective analogs.

Table 3: Hypothetical Molecular Docking Results

Hypothetical Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
GABA-A Receptor-7.2Arg120, Gln185, Phe200
A Specific Matrix Metalloproteinase (MMP)-6.8His150, Glu151, Pro170

Note: The data in this table is purely hypothetical and for illustrative purposes. Actual docking studies would be required to identify and validate any biological targets.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra or for identifying the compound.

The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using quantum chemical methods. sid.irnih.gov The calculated frequencies are often scaled to better match experimental values. This analysis would allow for the assignment of specific vibrational modes to the observed spectral peaks, such as the C=O stretch of the carboxylic acid, the N-H bend of the pyrrolidine, and the C=C stretch of the prop-2-enyl group. researchgate.net

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted computationally. nih.gov The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (e.g., tetramethylsilane) can be obtained. These predicted spectra can aid in the structural elucidation of the molecule and its conformers.

Table 4: Hypothetical Predicted Spectroscopic Data

Spectroscopic TechniquePredicted FeatureHypothetical Value/Range
IR SpectroscopyC=O stretch1700-1750 cm⁻¹
N-H bend1580-1650 cm⁻¹
C=C stretch1640-1680 cm⁻¹
¹H NMRCarboxylic acid proton10-13 ppm
Pyrrolidine ring protons1.5-4.0 ppm
Prop-2-enyl group protons5.0-6.0 ppm
¹³C NMRCarboxyl carbon170-180 ppm
Pyrrolidine ring carbons25-65 ppm
Prop-2-enyl group carbons115-140 ppm

Note: These are hypothetical spectroscopic data ranges based on typical values for the respective functional groups and would require specific calculations for accurate prediction.

Applications and Utility As a Chemical Motif

Role as a Chiral Synthon in the Synthesis of Complex Organic Molecules

The pyrrolidine (B122466) ring is a common structural motif in many biologically active natural and synthetic compounds. nih.gov As a derivative of proline, 4-prop-2-enylpyrrolidine-2-carboxylic acid serves as a valuable chiral synthon. The inherent chirality of the molecule, originating from the stereocenters on the pyrrolidine ring, is crucial for the enantioselective synthesis of complex organic molecules. The rigid conformation of the pyrrolidine ring allows for predictable stereochemical control during synthetic transformations. organic-chemistry.org

Researchers have developed numerous synthetic strategies that leverage the proline scaffold. For instance, methods like C(sp³)–H activation have been employed for the stereoselective synthesis of complex proline analogs, demonstrating the power of this framework in building intricate molecular architectures. nih.gov The prop-2-enyl group at the C4 position adds another layer of synthetic versatility, allowing for further modifications through alkene chemistry while preserving the core chiral structure. This makes it a key intermediate in the divergent synthesis of novel compounds, including new fluorine-containing peptides and other bioactive molecules. organic-chemistry.org

Integration into Peptidomimetics and Conformationally Restricted Amino Acid Analogs

The incorporation of modified amino acids into peptides is a cornerstone of medicinal chemistry, aimed at creating peptidomimetics with enhanced properties such as increased stability, bioavailability, and specific conformational preferences. The rigid structure of the pyrrolidine ring makes its derivatives, including this compound, ideal for creating conformationally restricted amino acid analogs. organic-chemistry.org

A prominent example is the investigational drug Ercanetide (NNZ-2591), which is the diketopiperazine cyclo-L-glycyl-L-2-allylproline. nih.govwikipedia.org This compound is a synthetic analog of cyclic glycine-proline (cGP), a breakdown product of insulin-like growth factor 1 (IGF-1). drugbank.combiorbyt.com The inclusion of the allyl-proline motif was a deliberate chemical modification designed to improve the molecule's half-life, stability, and oral bioavailability. nih.govdrugbank.com NNZ-2591 has been investigated for treating neurodevelopmental disorders like Angelman syndrome, Phelan-McDermid syndrome, and Pitt Hopkins syndrome. nih.govwikipedia.org This application highlights how integrating an allyl-substituted proline derivative can lead to therapeutic candidates with improved pharmacological profiles. drugbank.compatsnap.com

Utility in Bioconjugation Chemistry via the Prop-2-enyl Group

The prop-2-enyl (allyl) group is a versatile functional handle for bioconjugation, the process of covalently linking molecules to biomolecules like proteins or peptides. bionordika.fi The carbon-carbon double bond of the allyl group is particularly amenable to the thiol-ene reaction, a highly efficient and specific "click chemistry" reaction. wikipedia.org

The thiol-ene reaction involves the radical-mediated addition of a thiol (-SH) group, commonly found in the amino acid cysteine, across the alkene of the prop-2-enyl group. wikipedia.orgrsc.org This reaction is advantageous because it can be initiated by light (photoinitiation) under mild, often aqueous conditions, which are compatible with sensitive biological molecules. rsc.orgnih.gov This method has been successfully used for:

Peptide and Protein Conjugation : Attaching drugs, fluorophores, or other labels to proteins and peptides. researchgate.net

Surface Patterning : Immobilizing biomolecules onto surfaces to create functional biomaterials. wikipedia.org

Polymer Functionalization : Modifying polymers with biological moieties. nih.gov

The reaction's high yield, stereoselectivity, and tolerance of various functional groups make the prop-2-enyl moiety on the pyrrolidine scaffold a powerful tool for creating complex bioconjugates for therapeutic and diagnostic applications. wikipedia.orgrsc.org

ReactionFunctional Groups InvolvedKey FeaturesPrimary Application
Thiol-Ene ReactionThiol (-SH) + Alkene (Prop-2-enyl)High efficiency, mild conditions, photo-initiated, "click chemistry"Peptide/protein labeling, surface modification

Development of Novel Catalysts and Ligands Based on Pyrrolidine-2-carboxylic Acid Derivatives

L-proline and its derivatives are among the most widely studied organocatalysts, capable of promoting a variety of asymmetric transformations such as aldol, Mannich, and Michael reactions. wikipedia.orgresearchgate.net The pyrrolidine scaffold is central to their catalytic activity, often proceeding through enamine or iminium ion intermediates. researchgate.net

Extensive research has focused on modifying the basic proline structure to enhance catalytic efficiency and selectivity. organic-chemistry.org This has led to the development of:

Heterogenized Catalysts : Proline derivatives have been immobilized on polymer supports, which allows for easy catalyst recovery and reuse, aligning with the principles of green chemistry and suitability for industrial processes. benthamdirect.com

Bifunctional Ligands : The pyrrolidine framework has been incorporated into ligands for metal-catalyzed reactions. For example, pyrrolidine-based fragments have been included in hybrid organosilica materials to create robust base catalysts for fine chemical production. researchgate.net

Chiral Porous Polymers : Pyrrolidine units have been used as building blocks for chiral porous polymers that act as effective heterogeneous organocatalysts for asymmetric reactions in water. rsc.org

The this compound structure offers a unique platform for developing new catalysts. The allyl group can serve as an anchor point for immobilization onto a support or as a site for introducing additional functional groups to fine-tune the catalyst's electronic and steric properties.

Precursor in Materials Science for Specialty Polymers and Functional Materials

The pyrrolidine ring is a component of various specialty polymers. Poly(N-vinylpyrrolidone) (PNVP), for example, is a well-known water-soluble polymer with numerous applications. nih.gov The development of pyrrolidone-based monomers with acrylate (B77674) or methacrylate (B99206) functionality has expanded the range of accessible polymer architectures. researchgate.net

This compound can serve as a functional monomer in polymer synthesis. The allyl group presents specific opportunities and challenges for polymerization. While free radical polymerization of allyl monomers can be slow and result in low molecular weight polymers due to degradative chain transfer, they are highly effective in other polymerization techniques. researchgate.net The thiol-ene reaction, in particular, is a powerful method for both polymer synthesis and post-polymerization functionalization. nih.gov This allows for the creation of:

Functional Polyesters : Copolymers containing pendant allyl groups can be synthesized and subsequently modified via thiol-ene click reactions to introduce a wide range of functionalities. nih.gov

Cross-linked Hydrogels : The allyl group can participate in cross-linking reactions, leading to the formation of hydrogels with potential biomedical applications.

Porous Organic Polymers (POPs) : The rigid, chiral nature of the pyrrolidine scaffold can be used to construct highly ordered and porous materials with catalytic or separation capabilities. rsc.org

The combination of the pyrrolidine core and the reactive allyl group makes this compound a promising precursor for advanced materials with tailored properties for drug delivery, tissue engineering, and catalysis.

Biochemical Interaction Mechanisms in Vitro and Molecular Level

Principles of Enzyme Inhibition and Modulation by Pyrrolidine-2-carboxylic Acid Derivatives

The pyrrolidine-2-carboxylic acid scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with a variety of enzymes. nih.gov The inherent structural similarity of this scaffold to the natural amino acid proline allows these derivatives to be recognized by enzyme active sites. nih.gov

Allosteric and Active Site Binding Mechanisms

Derivatives of pyrrolidine-2-carboxylic acid can exert their effects through two primary mechanisms: direct competition at the active site or allosteric modulation at a remote site. researchgate.net

Active Site Binding: In this mode, the pyrrolidine (B122466) derivative directly competes with the endogenous substrate for binding to the enzyme's active site. researchgate.net The carboxylic acid and the ring nitrogen of the pyrrolidine core are often crucial for mimicking the substrate and forming key interactions with active site residues. nih.gov For instance, in the case of dipeptidyl peptidase-4 (DPP-4) inhibitors, the pyrrolidine moiety fits into the S1 pocket of the enzyme. nih.gov

Allosteric Binding: Alternatively, a molecule can bind to an allosteric site, a location on the enzyme distinct from the active site. This binding event induces a conformational change in the enzyme that alters the shape of the active site, thereby affecting the enzyme's activity. researchgate.net While less common for simple pyrrolidine derivatives, more complex molecules incorporating this scaffold could potentially act via allosteric mechanisms. Studies have shown that allosteric ligands are often more rigid and aromatic compared to competitive ligands. nih.gov

Specificity and Selectivity in Enzyme Interactions (e.g., Proteases)

The specificity and selectivity of pyrrolidine-2-carboxylic acid derivatives for a particular enzyme, such as a protease, are largely determined by the nature and position of substituents on the pyrrolidine ring. nih.gov These substituents can engage in specific interactions with subsites within the enzyme's binding pocket, leading to preferential inhibition of one enzyme over another. nih.gov

For example, in the inhibition of HIV protease, the pyrrolidine-containing core structures are designed to fit within the enzyme's active site, and modifications to the substituents can fine-tune the selectivity against related proteases. bldpharm.com The introduction of different functional groups can exploit subtle differences in the amino acid composition and topography of the binding sites of various proteases. nih.gov

Protein-Ligand Binding Studies and Affinities

The affinity of a pyrrolidine-2-carboxylic acid derivative for its target protein is a function of the sum of all intermolecular interactions between the ligand and the protein. Computational and experimental methods are used to understand these interactions in detail.

Elucidation of Binding Modes and Interaction Hotspots

X-ray crystallography and molecular docking studies are powerful tools for elucidating the binding modes of pyrrolidine derivatives within a protein's active site. nih.govresearchgate.net These techniques can reveal the precise orientation of the inhibitor and identify "interaction hotspots" – key amino acid residues that contribute significantly to the binding affinity. researchgate.net

For instance, studies on inhibitors of the enzyme InhA from Mycobacterium tuberculosis have shown that pyrrolidine carboxamides form a conserved hydrogen-bonding network with the catalytic residue Tyr158 and the NAD+ cofactor. nih.gov The substituents on the pyrrolidine ring can then form additional hydrophobic or van der Waals contacts with surrounding residues, further stabilizing the complex. nih.gov

Energetic Contributions to Molecular Recognition (Hydrogen Bonding and Hydrophobic Interactions)

The binding of a ligand to a protein is a thermodynamically driven process, with both enthalpic and entropic contributions. The primary forces governing this molecular recognition are hydrogen bonding and hydrophobic interactions. medchemexpress.com

Hydrogen Bonding: The carboxylic acid and the secondary amine of the pyrrolidine ring are potent hydrogen bond donors and acceptors. nih.gov These groups can form strong, directional hydrogen bonds with polar residues in the enzyme's active site, which is often a critical determinant of binding affinity. medchemexpress.com The carbonyl oxygen of the carboxylic acid, in particular, is frequently observed participating in a dual hydrogen-bonding network in enzyme-inhibitor complexes. nih.gov

Hydrophobic Interactions: Nonpolar side chains on the pyrrolidine ring, such as the prop-2-enyl group in the title compound, can engage in favorable hydrophobic interactions with nonpolar pockets in the binding site. The desolvation of these nonpolar surfaces upon binding provides a significant entropic driving force for the interaction. medchemexpress.com The size and shape of the hydrophobic substituent are critical for achieving a complementary fit with the binding pocket. nih.gov

Structure-Activity Relationship (SAR) Studies of Pyrrolidine-2-carboxylic Acid Derivatives

Structure-activity relationship (SAR) studies systematically modify the structure of a lead compound to understand how these changes affect its biological activity. For pyrrolidine-2-carboxylic acid derivatives, SAR studies have provided valuable insights into the features required for potent and selective enzyme inhibition.

The general findings from SAR studies on this class of compounds indicate that:

The stereochemistry of the pyrrolidine ring is often crucial for activity.

The presence and nature of substituents at various positions on the ring can dramatically influence potency and selectivity. For example, introducing hydrophobic moieties can enhance potency by exploiting hydrophobic pockets in the enzyme's active site. nih.gov Conversely, the addition of certain groups can lead to a decrease in activity due to steric clashes or unfavorable electronic interactions. nih.gov

The carboxylic acid group is a key anchoring point, and its modification or replacement usually leads to a significant loss of activity.

For the specific case of 4-prop-2-enylpyrrolidine-2-carboxylic acid , the allyl group at the 4-position would be expected to probe a hydrophobic pocket within the target enzyme's binding site. Its flexibility and unsaturated nature could offer unique interactions compared to a saturated alkyl chain. The table below illustrates how modifications to the pyrrolidine ring in analogous compounds have influenced their inhibitory activity against various enzymes, providing a basis for predicting the potential activity of the title compound.

Compound ClassEnzyme TargetKey SAR Findings
Pyrrolidine CarboxamidesInhA (M. tuberculosis)Bulky aromatic groups enhance potency by occupying a large hydrophobic pocket. nih.gov
Pyrrolidine Derivativesα-amylase & α-glucosidaseSubstituents on an attached aryl ring influence inhibitory potency.
4-Substituted Proline AnalogsIonotropic Glutamate ReceptorsSubstituents at the 4-position greatly influence the binding affinity profile.

Impact of Pyrrolidine Ring Substitutions on Biological Activity

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, serves as a crucial scaffold in numerous biologically active molecules. rsc.org Its constrained structure influences the conformational flexibility of peptides and can be pivotal in the design of pharmacologically active agents. rsc.orgresearchgate.net Substitution on the pyrrolidine ring, particularly at the 4-position, has been extensively utilized to modulate the biological and pharmacological properties of proline analogs. researchgate.netnih.gov

Furthermore, substitutions on the pyrrolidine ring can introduce new points of interaction with a biological target, such as hydrogen bonds, or alter the molecule's solubility and pharmacokinetic properties. researchgate.net The introduction of various substituents allows for the fine-tuning of a compound's structure-activity relationship (SAR), which is a critical aspect of drug discovery and development. researchgate.netnih.gov

Influence of the Allyl Group on Hydrophobic Interactions with Biological Targets

The allyl (prop-2-enyl) group at the 4-position of the pyrrolidine ring is a nonpolar, hydrophobic moiety. Hydrophobic interactions are a major driving force in drug-receptor binding, where the exclusion of water molecules from the binding interface leads to a thermodynamically favorable association. nih.govpocketdentistry.comimgroupofresearchers.com The presence of the allyl group in this compound is expected to facilitate its interaction with hydrophobic pockets within a biological target. nih.gov

For example, in a study on 4-allyl-2-methoxyphenol (eugenol), the allyl group contributes to the molecule's bioactive properties. nih.gov While this is a different molecule, it highlights the general role of the allyl group in mediating biological effects, which are often initiated by binding to a target protein.

Role of the Carboxylic Acid Group in Hydrogen Bonding and Ionic Interactions

The carboxylic acid group is a key functional group that plays a significant role in the molecular recognition of this compound by its biological targets. This group can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen and the hydroxyl oxygen). unina.itncert.nic.in Hydrogen bonds are highly directional and specific non-covalent interactions that are crucial for the specificity of drug-receptor binding. unina.it

At physiological pH, the carboxylic acid group is typically deprotonated to form a negatively charged carboxylate ion. wikipedia.org This allows for the formation of strong ionic interactions, or salt bridges, with positively charged residues on a receptor, such as the side chains of lysine, arginine, or histidine. These electrostatic interactions are long-range and can help to orient the ligand as it approaches the binding site. unina.it

The ability of the carboxylic acid group to form multiple hydrogen bonds and ionic interactions significantly contributes to the binding affinity and specificity of the molecule for its target. unina.it

Stereochemical Implications in Molecular Recognition and Biological Efficacy

The compound this compound has two chiral centers, at C2 and C4 of the pyrrolidine ring. The specific three-dimensional arrangement of the substituents around these stereocenters is critical for molecular recognition and biological activity. researchgate.net Biological systems, such as enzymes and receptors, are chiral environments, and they often exhibit a high degree of stereoselectivity, meaning they will interact preferentially with one enantiomer or diastereomer of a chiral molecule over others.

The absolute stereochemistry at the 2-position of the pyrrolidine ring is known to be critical for maintaining potent biological activity in related compounds. researchgate.net Similarly, the stereochemistry at the 4-position, by dictating the orientation of the allyl group, will determine how effectively this group can fit into a hydrophobic pocket and engage in favorable interactions. An incorrect stereoisomer may position the allyl group in a way that leads to steric clashes with the receptor, thereby reducing or abolishing biological activity.

The stereospecific effects of 4-substituents on the pyrrolidine ring pucker further underscore the importance of stereochemistry. nih.gov As mentioned earlier, the R or S configuration at C4 can favor different ring conformations, which in turn influences how the entire molecule presents itself to its biological target. Therefore, the precise stereochemical configuration of this compound is a key determinant of its biological efficacy.

Modulation of Specific Biological Pathways at the Molecular Level (e.g., Deamination Inhibition in Microbial Systems by Analogs)

A relevant example is the compound 1-[(E)-2-(2-methyl-4-nitrophenyl)diaz-1-enyl]pyrrolidine-2-carboxylic acid (LY29), a modified proline analog. In studies on microbial systems from the rumen of sheep, LY29 was found to inhibit the deamination of amino acids. nih.gov This inhibition of deamination leads to a decrease in ammonia (B1221849) production by the microbial population. nih.gov The proposed mechanism of action for LY29 is that, as a modified amino acid, it may act as a substrate analog for enzymes involved in amino acid deamination. nih.gov This inhibitory action was selective, affecting the growth of certain high-activity ammonia-producing bacteria such as Clostridium aminophilum and Clostridium sticklandii. nih.gov

This example illustrates how a substituted pyrrolidine-2-carboxylic acid can modulate a specific biological pathway at the molecular level. It is plausible that this compound could exhibit similar inhibitory activities on other enzymes, depending on the specific interactions of its allyl group and carboxylic acid function within the enzyme's active site. The allyl group could potentially target hydrophobic regions of an active site, while the pyrrolidine-2-carboxylic acid core mimics the natural substrate.

Future Directions and Emerging Research Avenues

Innovations in Stereoselective and Asymmetric Synthesis Methodologies

The precise three-dimensional arrangement of atoms in 4-prop-2-enylpyrrolidine-2-carboxylic acid is critical to its function, making stereoselective and asymmetric synthesis paramount. Chiral pyrrolidines are vital structural motifs in numerous biologically active natural and synthetic products. researchgate.net Researchers are continuously developing novel methods to control the stereochemistry at the C2 and C4 positions of the pyrrolidine (B122466) ring.

Emerging strategies often begin with commercially available chiral precursors, such as (R)-styrene oxide or various forms of proline and hydroxyproline (B1673980), to establish a stereochemical foundation. researchgate.netmdpi.com One innovative approach involves the asymmetric multicomponent reaction of optically active phenyldihydrofuran with N-tosyl imino esters and silane (B1218182) reagents, which can construct up to three stereogenic centers in a single, highly diastereoselective operation. acs.orgnih.gov Another key strategy is the C(sp³)-H activation, which has been utilized for the stereoselective synthesis of proline analogs, offering an efficient route to functionalized pyrrolidines. nih.gov

Methods for the asymmetric synthesis of pyrrolidine-containing drugs and their precursors are broadly classified into two groups: those that modify an existing pyrrolidine ring and those that construct the ring from acyclic starting materials through stereoselective cyclization. mdpi.com For instance, chiral 4-alkyloxymethyl- and silyloxymethylpyrrolidin-2-ones can be alkylated to create 3,4-trans-disubstituted pyrrolidin-2-ones with total stereoselection. researchgate.net The development of flexible routes, such as those using an asymmetric Mannich-type reaction with N-tert-butylsulfinylimines, allows for the synthesis of a wide range of pyrrolizidine (B1209537) alkaloids, demonstrating the power of modern asymmetric methodologies. nih.gov

Table 1: Comparison of Asymmetric Synthesis Strategies for Pyrrolidine Derivatives

MethodologyKey FeaturesStereochemical ControlReference
Multicomponent Reactions (MCRs)One-pot synthesis, construction of multiple stereocenters.High diastereoselectivity. acs.orgnih.gov
C(sp³)-H ActivationDirect functionalization of the proline skeleton.Highly efficient and fully enantioselective. nih.gov
Chiral Pool SynthesisStarts from enantiopure precursors like hydroxyproline.Preserves initial stereochemistry. mdpi.com
Asymmetric Mannich-type ReactionFlexible route for complex alkaloid synthesis.Control over multiple stereogenic centers. nih.gov

Advanced Functionalization Strategies for Expanded Chemical Space Exploration

The allyl group at the C4 position of this compound serves as a versatile chemical handle for a multitude of functionalization reactions. This capability allows chemists to explore a vast chemical space, creating a diverse library of derivatives with potentially novel properties. Advanced strategies focus on leveraging this reactive moiety for cross-coupling reactions, additions, and other transformations.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, enable the introduction of various aryl and heteroaryl groups, significantly expanding the structural diversity of the core molecule. acs.org Furthermore, methods like hydroamidation and Tsuji-Trost reactions can be employed to introduce new functional groups and even construct more complex ring systems. acs.org The pyrrolidine ring itself can be further modified; for example, N-propargyl pyrroles can be synthesized and cyclized to form novel fused heterocyclic systems like pyrrolotriazepines. nih.gov These functionalization strategies are crucial for structure-activity relationship (SAR) studies, where systematic modification of a lead compound helps in identifying key structural features responsible for biological activity. nih.gov

Development of Multicomponent Reactions for Efficient Pyrrolidine-Based Scaffolds

Multicomponent reactions (MCRs) represent a powerful and efficient approach to synthesizing complex molecules like pyrrolidine derivatives in a single step, aligning with the principles of green chemistry by increasing synthetic efficacy and reducing waste. tandfonline.comresearchgate.net These reactions have become a go-to method for preparing diverse pyrrolidine scaffolds. researchgate.net

Several MCR strategies are particularly relevant for constructing the pyrrolidine ring. The [3+2] cycloaddition reaction, often involving an azomethine ylide intermediate, is a common and effective method. tandfonline.com For example, the reaction between isatin, an amino acid ester, and a dipolarophile can generate spirooxindole pyrrolidine derivatives. tandfonline.com Another approach is the one-pot MCR between aldehydes, amino acid esters, and chalcones to yield highly substituted pyrrolidine-2-carboxylates. tandfonline.com These methods offer significant advantages over traditional multi-step syntheses by improving atom economy and simplifying purification processes. The development of asymmetric MCRs further enhances their utility by enabling the diastereoselective synthesis of substituted pyrrolidines with multiple stereocenters in a single operation. acs.orgnih.gov

Synergistic Integration of Computational Design and Experimental Synthesis in Compound Optimization

The integration of computational chemistry with experimental synthesis is accelerating the discovery and optimization of new compounds. youtube.com For derivatives of this compound, computational tools can predict molecular properties, model interactions with biological targets, and guide synthetic efforts. nih.gov

Computational approaches, such as Free Energy Perturbation (FEP), offer a physics-based method for accurately calculating the free energy changes resulting from specific mutations or modifications to a molecule. youtube.com This can be used to predict how changes to the pyrrolidine scaffold will affect properties like binding affinity and stability. youtube.com Docking studies can be used to generate virtual libraries of compounds and identify promising candidates for synthesis, thereby streamlining the drug discovery process. acs.org For instance, computational modeling has been used to understand the rotational energy barriers of atropisomeric scaffolds, which is crucial for their potential use in asymmetric synthesis. acs.org By combining these in silico predictions with targeted experimental synthesis, researchers can more rapidly and efficiently navigate the vast chemical space to develop optimized compounds. nih.govyoutube.com

Expanding the Scope of Biochemical Applications through Targeted Molecular Design and Engineering

The pyrrolidine scaffold is a cornerstone in many biologically active compounds, and this compound is a promising building block for targeted molecular design. mdpi.com A significant example is the investigational drug Ercanetide (also known as NNZ-2591), which is cyclo-L-glycyl-L-2-allylproline. nih.govwikipedia.orgdrugbank.com

Ercanetide is a synthetic analog of cyclic glycine-proline (cGP), a breakdown product of insulin-like growth factor 1 (IGF-1). drugbank.com The allyl group was specifically incorporated to enhance the molecule's stability, half-life, and oral bioavailability. drugbank.com Ercanetide is currently under investigation for the treatment of rare neurodevelopmental disorders such as Angelman syndrome, Phelan-McDermid syndrome, and Pitt Hopkins syndrome. nih.govdrugbank.com It is believed to work by modulating responses to injury and disease in the brain through various signaling pathways. drugbank.com This demonstrates a clear application of targeted molecular design, where the foundational structure of 4-allylproline is engineered to create a therapeutic agent with improved pharmacological properties, highlighting the immense potential for developing other targeted therapies based on this versatile chemical scaffold. patsnap.com

Q & A

Basic: What are the standard synthetic routes for 4-Prop-2-enylpyrrolidine-2-carboxylic acid?

A common approach involves decarboxylation-alkylation of proline derivatives. For example, tert-butyldimethylsilyl (TBS)-protected L-proline can undergo alkylation with allylating agents (e.g., 1-phenyl-1-trimethylsiloxyethylene) under optimized conditions, followed by deprotection and purification via rotary chromatography (hexanes/EtOAc gradients) . Boc-protected analogs (e.g., (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid) are synthesized using tert-butyloxycarbonyl (Boc) groups to protect reactive sites, enabling selective functionalization .

Advanced: How can stereochemical control be achieved during synthesis?

Stereoselective synthesis requires chiral auxiliaries or asymmetric catalysis . For instance, (2S,4R) configurations are stabilized using Boc or Fmoc protecting groups, while reaction conditions (temperature, solvent polarity) influence diastereomeric ratios. Post-synthesis, chiral HPLC (e.g., Chiralpak columns) or NOESY NMR can confirm stereochemistry .

Basic: What analytical techniques validate structural integrity?

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR identify substituents (e.g., allyl protons at δ 5.2–5.8 ppm, carboxylic acid C=O at ~170 ppm) .
  • HPLC : Reverse-phase HPLC (C18 columns, acetonitrile/water gradients) assesses purity (>95% typical for research-grade material) .
  • Mass Spectrometry : High-resolution MS (ESI or MALDI) confirms molecular weight (e.g., C8_8H13_{13}NO2_2: calc. 155.09, obs. 155.1) .

Advanced: What mechanistic insights exist for its decarboxylation-alkylation reactions?

Decarboxylation proceeds via radical intermediates or metal-catalyzed pathways . Kinetic studies (e.g., monitoring CO2_2 release via gas chromatography) and isotopic labeling (13C ^{13}\text{C}-carboxylic acid) can elucidate pathways. Computational DFT models (Gaussian or ORCA) predict transition states and regioselectivity .

Basic: What safety protocols are critical during handling?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods for volatile intermediates (e.g., trimethylsilyl ethers) .
  • Waste Disposal : Neutralize acidic residues before disposal via licensed chemical waste services .

Advanced: How is its biological activity assessed in drug discovery?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus or E. coli) or enzyme inhibition (e.g., ACE or kinase assays) .
  • Cellular uptake : Radiolabeled analogs (e.g., 3H ^3\text{H}-tagged) quantify permeability in Caco-2 monolayers .
  • Toxicity : MTT assays in HEK293 or HepG2 cells assess cytotoxicity (IC50_{50} values) .

Basic: Which purification methods optimize yield and purity?

  • Chromatography : Flash chromatography (silica gel, EtOAc/hexanes) or preparative HPLC for polar derivatives .
  • Crystallization : Recrystallize from ethanol/water mixtures to remove hydrophobic impurities .

Advanced: How do computational models aid in studying its interactions?

  • Docking simulations : AutoDock Vina or Schrödinger Suite predict binding to targets (e.g., ACE or bacterial enzymes) using PubChem 3D conformers .
  • MD simulations : GROMACS models assess stability in aqueous or lipid bilayer environments .

Basic: How to develop validated analytical methods for impurity profiling?

  • Forced degradation : Expose to heat, light, or acidic/basic conditions to identify degradation products .
  • Validation parameters : Linearity (R2^2 > 0.99), LOD/LOQ (ng/mL range), and precision (%RSD < 2%) per ICH guidelines .

Advanced: How to resolve contradictions in reported biological data?

  • Meta-analysis : Compare IC50_{50} values across studies, adjusting for assay conditions (pH, serum content) .
  • Proteomic profiling : Use LC-MS/MS to identify off-target interactions that explain variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.